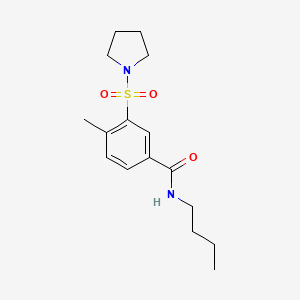
N-butyl-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-butyl-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide, also known as BP1B, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is a potent and selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which plays a crucial role in the regulation of insulin signaling and glucose homeostasis.
作用機序
N-butyl-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide acts as a competitive inhibitor of PTP1B, which is a negative regulator of insulin signaling. By inhibiting PTP1B, N-butyl-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide increases the phosphorylation of insulin receptor substrate-1 (IRS-1) and enhances insulin signaling, leading to improved glucose uptake and metabolism.
Biochemical and Physiological Effects:
N-butyl-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide has been shown to have several biochemical and physiological effects, including improved insulin sensitivity, increased glucose uptake, and decreased blood glucose levels. Additionally, N-butyl-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide has been shown to have anti-inflammatory and anti-cancer properties.
実験室実験の利点と制限
N-butyl-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide has several advantages for lab experiments, including its high potency and selectivity for PTP1B, as well as its ability to cross the blood-brain barrier. However, N-butyl-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide also has some limitations, including its potential toxicity and the need for further studies to determine its long-term effects.
将来の方向性
There are several future directions for the study of N-butyl-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide, including its potential use as a therapeutic agent for diabetes, obesity, and cancer. Additionally, further studies are needed to determine the optimal dosage and administration of N-butyl-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide, as well as its long-term safety and efficacy. Finally, the development of new and more potent PTP1B inhibitors may lead to the discovery of novel therapeutic strategies for the treatment of various diseases.
合成法
N-butyl-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide can be synthesized using a multi-step process that involves the reaction of various reagents. The first step involves the reaction of 4-methyl-3-nitrobenzoic acid with butylamine in the presence of a catalyst to form N-butyl-4-methyl-3-nitrobenzamide. This compound is then reduced using hydrogen gas and a palladium catalyst to form N-butyl-4-methyl-3-aminobenzamide. In the final step, this compound is reacted with pyrrolidine-1-sulfonyl chloride in the presence of a base to form N-butyl-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide.
科学的研究の応用
N-butyl-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide has been extensively studied for its potential applications in the treatment of various diseases, including diabetes, obesity, and cancer. As an inhibitor of PTP1B, N-butyl-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide has been shown to improve insulin sensitivity and glucose homeostasis in animal models of diabetes. Additionally, N-butyl-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide has been shown to have anti-cancer properties by inhibiting the growth and proliferation of cancer cells.
特性
IUPAC Name |
N-butyl-4-methyl-3-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-3-4-9-17-16(19)14-8-7-13(2)15(12-14)22(20,21)18-10-5-6-11-18/h7-8,12H,3-6,9-11H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXVMPRORTPRBDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC(=C(C=C1)C)S(=O)(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl {[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5747712.png)
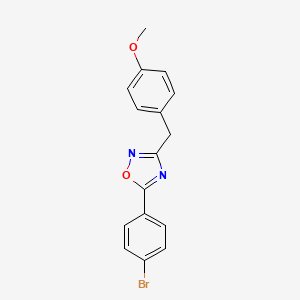
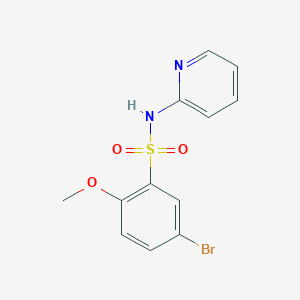
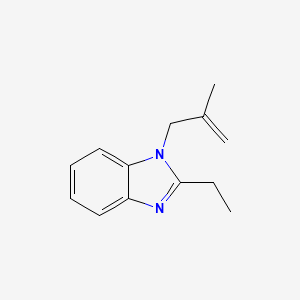
![N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-N'-methylthiourea](/img/structure/B5747738.png)
![N-[3-(benzoylamino)phenyl]-2-furamide](/img/structure/B5747742.png)
![2-[4-(6-chloro-4-phenyl-2-quinolinyl)phenoxy]-N'-(6-quinolinylmethylene)acetohydrazide](/img/structure/B5747749.png)
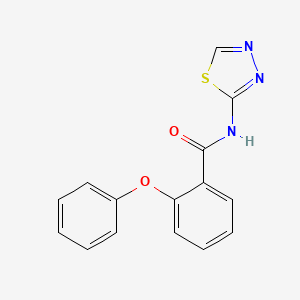
![2-[(4-bromobenzyl)oxy]-1-naphthaldehyde](/img/structure/B5747767.png)
![4-chloro-2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5747768.png)

![4-[(1-methyl-1H-pyrrol-2-yl)carbonothioyl]morpholine](/img/structure/B5747779.png)